molecular formula C18H22N4O5 B6113689 ethyl 4-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate

ethyl 4-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate

Cat. No. B6113689
M. Wt: 374.4 g/mol
InChI Key: BDONNGOGZFXMPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate is a chemical compound that has gained significant attention in scientific research. It is commonly used in the field of medicinal chemistry as a potential drug candidate due to its unique structural features and potential therapeutic properties.

Mechanism of Action

The mechanism of action of Ethyl 4-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
Ethyl 4-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In addition, it has been shown to exhibit neuroprotective effects by reducing neuroinflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Ethyl 4-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate in lab experiments is its potent therapeutic properties and unique structural features. However, one of the major limitations is the lack of knowledge about its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on Ethyl 4-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate. One of the major areas of focus is the development of novel drug formulations using this compound for the treatment of various diseases. Another area of focus is the identification of its potential side effects and toxicity profile. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential. Finally, the use of this compound in combination with other drugs or therapies needs to be explored to enhance its therapeutic efficacy.

Synthesis Methods

Ethyl 4-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate can be synthesized through a multi-step process involving the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with 4-aminobenzoic acid, followed by the esterification of the resulting compound with ethyl 4-bromobutyrate. The final product is obtained through a reduction reaction using sodium borohydride.

Scientific Research Applications

Ethyl 4-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate has been extensively studied for its potential therapeutic properties in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-neuroinflammatory activities in preclinical studies.

properties

IUPAC Name

ethyl 4-[4-(3,5-dimethyl-4-nitropyrazol-1-yl)butanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5/c1-4-27-18(24)14-7-9-15(10-8-14)19-16(23)6-5-11-21-13(3)17(22(25)26)12(2)20-21/h7-10H,4-6,11H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDONNGOGZFXMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=C(C(=N2)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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